

how to reduce background noise in the MTTC assay

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Compound of Interest

Compound Name: MTTC

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Technical Support Center: MTT Assay

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and improve the reliability of their MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

Troubleshooting Guide: High Background Noise

High background absorbance in wells without cells, or in negative control wells, can obscure results and lead to inaccurate conclusions. The following Q&A guide addresses the most common causes and provides direct solutions.

Question 1: My "medium only" blank wells have high absorbance readings. What is the cause?

Answer: High background in cell-free wells is typically caused by issues with the culture medium or the MTT reagent itself.

- Microbial Contamination: Bacteria or yeast in your culture medium or reagents can reduce the MTT reagent, leading to a false-positive signal.^{[1][2][3][4]} Visually inspect the medium for turbidity and check cultures under a microscope for contamination.^[5]
 - Solution: Always use fresh, sterile medium and reagents.^[2] Practice strict aseptic techniques during all steps of the experiment.^[1]

- **Medium Components:** Phenol red, a common pH indicator in culture media, can absorb light in the same range as formazan, artificially inflating absorbance readings.[\[6\]](#)[\[7\]](#) Components like serum or reducing agents (e.g., ascorbic acid, retinol) can also directly reduce MTT.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - **Solution:** Use phenol red-free medium during the MTT incubation step.[\[2\]](#)[\[3\]](#) Alternatively, subtract the background absorbance from a "medium only" control well from all other readings. It is highly recommended to use a serum-free medium during the 2-4 hour MTT incubation to prevent interference from serum components.[\[2\]](#)[\[12\]](#)
- **MTT Reagent Degradation:** The MTT reagent is light-sensitive and can degrade if not stored or handled properly. Exposure to light or moisture can lead to spontaneous reduction, increasing background absorbance.[\[8\]](#)
 - **Solution:** Store MTT powder protected from light and moisture. Prepare the MTT solution fresh in sterile PBS or serum-free medium, filter-sterilize it, and protect it from light during storage and use.[\[8\]](#)[\[13\]](#)[\[14\]](#) Discard the reagent if it appears blue-green.[\[1\]](#)

Question 2: Why is the background high even in my untreated cell (vehicle control) wells?

Answer: If your cell-free blanks are normal but your negative controls show unexpectedly high absorbance, the issue may relate to the experimental conditions or cell health.

- **Overly High Cell Density:** Seeding too many cells per well can lead to nutrient depletion and altered metabolic states, which can affect MTT reduction and background.
 - **Solution:** Optimize the cell seeding density for your specific cell line. The goal is to have cells in the logarithmic growth phase during the assay. A density that yields an absorbance value between 0.75 and 1.25 for untreated controls is often recommended.[\[1\]](#)
- **Incomplete Formazan Solubilization:** If the purple formazan crystals are not fully dissolved, they can cause light scattering and artificially increase the absorbance reading.[\[2\]](#)[\[15\]](#) This can also lead to high variability between replicate wells.
 - **Solution:** Ensure you are using a sufficient volume of an appropriate solubilization solvent like DMSO, acidified isopropanol, or an SDS solution. After adding the solvent, place the

plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.^[2] You can confirm dissolution by checking the wells under a microscope.

Question 3: My test compound seems to increase the signal in wells without any cells. How do I handle this?

Answer: Some test compounds, particularly antioxidants like flavonoids and polyphenols, can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.^[2]^[10] This chemical interference leads to false-positive results, suggesting higher viability than is real.

- Solution: Always run a "compound only" control. This includes the culture medium, MTT reagent, and your test compound at the highest concentration, but no cells.^[2] If you observe a color change, it indicates direct interference. To mitigate this, you can try washing the cells with PBS after the treatment period and before adding the MTT reagent to remove residual compound.^[2] If interference persists, an alternative viability assay that is less susceptible to reducing compounds, such as the Sulforhodamine B (SRB) assay, should be considered.^[2]

Frequently Asked Questions (FAQs)

- What is the optimal wavelength for reading an MTT assay? The peak absorbance of dissolved formazan is between 550 and 600 nm. A wavelength of 570 nm is most commonly used.^[16] It is also recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance caused by cell debris and other non-specific signals.^[16]
- How long should I incubate the cells with MTT? The typical incubation time is 2 to 4 hours.^[8] This should be optimized for your cell line, as shorter times may not produce enough signal, while longer times can lead to toxicity from the MTT reagent itself.^[8]
- Should I remove the medium containing MTT before adding the solubilization solvent? This depends on the cell type.
 - For adherent cells: Yes, you can carefully aspirate the MTT-containing medium before adding the solvent. This helps reduce background. Be careful not to disturb the formazan crystals or the attached cells.^[2]

- For suspension cells: No, it is generally not recommended to remove the medium, as you will likely aspirate the cells and formazan crystals. Instead, add the solubilization solvent directly to the well.[\[17\]](#) For suspension cells, it's common to first centrifuge the plate to pellet the cells before carefully removing the supernatant.[\[14\]](#)
- My formazan crystals are difficult to dissolve. What can I do? Ensure you are using an effective solvent like pure, anhydrous DMSO or a 10% SDS solution in 0.01 M HCl. Increase the mixing time on an orbital shaker or gently pipette the solution up and down to aid dissolution, avoiding bubbles.[\[18\]](#) Warming the solvent slightly (to 37°C) can also help.[\[17\]](#)

Data Presentation: Assay Optimization Parameters

Optimizing the following parameters is critical for achieving a robust assay with a low signal-to-noise ratio. The values below are common starting points.

Parameter	Recommended Range	Key Consideration
Cell Seeding Density	1,000 - 100,000 cells/well	Must be optimized for each cell line to ensure cells are in logarithmic growth.
MTT Concentration	0.5 mg/mL (final)	Higher concentrations can be toxic to cells.
MTT Incubation Time	2 - 4 hours	Must be sufficient for formazan development without causing toxicity. [8]
Absorbance Wavelength	570 nm (or 590 nm)	Primary wavelength for measuring formazan.
Reference Wavelength	630 nm	Used to correct for background absorbance.

Experimental Protocols

This protocol provides a general guideline. Optimization is recommended for each specific cell line and experimental condition.

Reagent Preparation

- MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) at pH 7.4.[8][13]
- Vortex or sonicate to ensure it is fully dissolved.[14]
- Filter-sterilize the solution through a 0.2 μ m filter into a sterile, light-protected container.[8][13]
- Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.[13]

Protocol for Adherent Cells

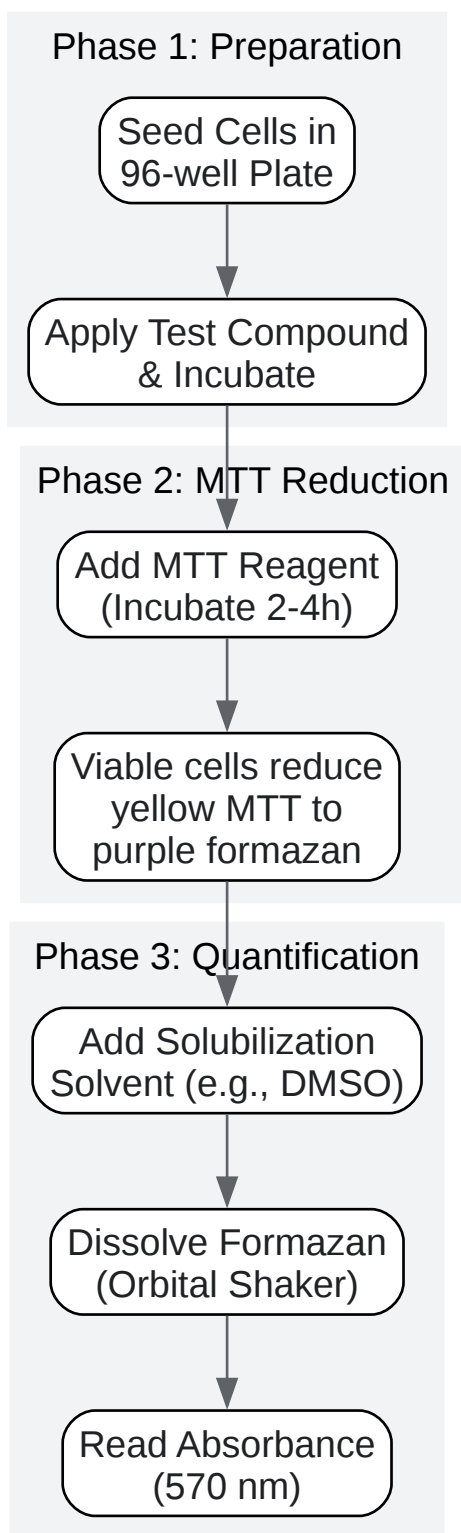
- Cell Seeding: Seed cells in a 96-well flat-bottom plate at the predetermined optimal density and culture until they adhere and reach the desired confluency (typically 12-24 hours).
- Cell Treatment: Remove the culture medium and add fresh medium containing the test compound or vehicle control. Incubate for the desired treatment period.
- MTT Incubation: Carefully aspirate the treatment medium. Add 50 μ L of serum-free medium and 50 μ L of MTT solution to each well.[13]
- Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.
- Add 100-150 μ L of a solubilization solvent (e.g., DMSO) to each well.
- Mixing: Wrap the plate in aluminum foil and place it on an orbital shaker for 10-15 minutes to fully dissolve the crystals.
- Absorbance Reading: Within 1 hour of adding the solvent, measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

Protocol for Suspension Cells

- **Cell Seeding & Treatment:** Seed cells in a 96-well plate (U or V-bottom is often preferred) and add the test compound. Incubate for the desired period.
- **MTT Incubation:** Add MTT solution directly to each well (typically 10-20 μ L of 5 mg/mL stock per 100 μ L of culture volume). Gently mix and incubate for 2-4 hours at 37°C.
- **Pelleting:** Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
- **Formazan Solubilization:** Carefully aspirate most of the supernatant without disturbing the pellet. Add 100-150 μ L of solubilization solvent (e.g., DMSO) to each well.
- **Mixing:** Gently resuspend the pellet by pipetting up and down to ensure the formazan is completely dissolved.
- **Absorbance Reading:** Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Visualizations

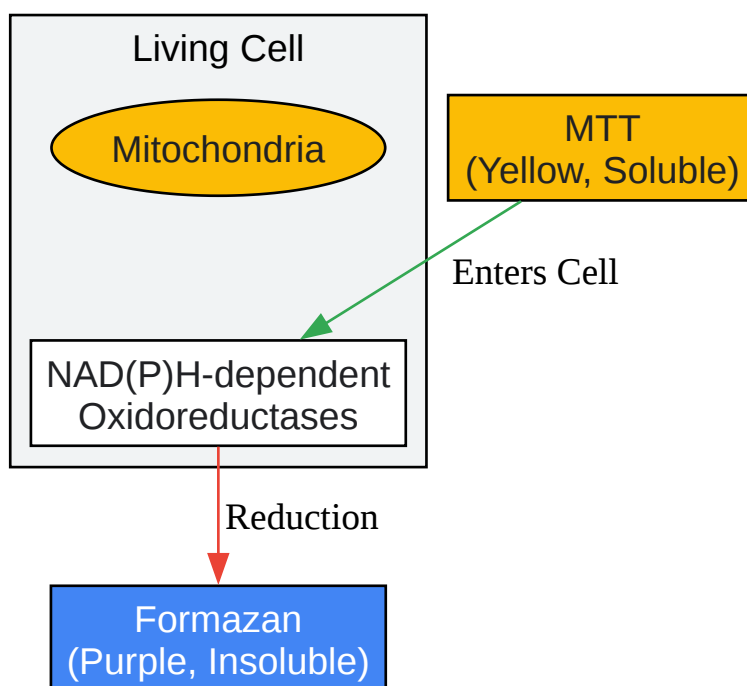
MTT Assay Workflow



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Caption: A generalized workflow of the MTT cell viability assay.

Cellular Mechanism of MTT Reduction



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Caption: The enzymatic reduction of MTT to formazan in viable cells.

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References

- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. researchgate.net [researchgate.net]
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